molecular formula C8H6BrF3 B2554460 1-Bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene CAS No. 2092394-62-0

1-Bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene

Cat. No. B2554460
CAS RN: 2092394-62-0
M. Wt: 239.035
InChI Key: XGHHBEOXOWXRMF-UHFFFAOYSA-N
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Description

1-Bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene is a chemical compound that belongs to the class of halogenated aromatic compounds. It is also known as 2-Fluoro-4-methyl-1-(difluoromethyl) bromobenzene. This compound has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene is not well understood. However, it is believed to act as an electrophile due to the presence of the bromine atom, which is electron deficient. This electrophilic nature makes it a useful reagent in organic synthesis, as it can react with nucleophiles to form new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene. However, it is known to be a potential mutagen and carcinogen. Therefore, caution should be taken when handling this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene in lab experiments is its unique properties, such as its electrophilic nature and ability to form new compounds. However, its potential mutagenic and carcinogenic properties make it a hazardous compound to handle. Therefore, proper safety precautions should be taken when working with this compound.

Future Directions

There are several future directions for the use of 1-Bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene in scientific research. One potential application is in the development of new materials, such as liquid crystals and polymers. Additionally, it may be used in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 1-Bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene involves the reaction of 2-Fluoro-4-methylphenol with trifluoromethyl bromide in the presence of a base. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom replaces the hydroxyl group on the aromatic ring. The resulting product is then purified through column chromatography to obtain pure 1-Bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene.

Scientific Research Applications

1-Bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene has been used in various scientific research applications. It is commonly used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis, particularly in the synthesis of fluorinated compounds. Additionally, it has been used in the development of new materials, such as liquid crystals and polymers.

properties

IUPAC Name

1-bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHHBEOXOWXRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-(difluoromethyl)-2-fluoro-4-methylbenzene

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